3,4,5-trimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide
Description
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5/c1-14-8-9-16(13-17(14)24-10-6-5-7-20(24)25)23-22(26)15-11-18(27-2)21(29-4)19(12-15)28-3/h8-9,11-13H,5-7,10H2,1-4H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDKABAFFOTODO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)N3CCCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves multiple steps, starting with the preparation of the trimethoxybenzamide core. The core can be synthesized through the methylation of gallic acid derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and stringent reaction conditions to control temperature, pressure, and pH levels .
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3,4,5-Trimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The trimethoxyphenyl group is known to interact with tubulin and other proteins, which can disrupt cellular processes .
Comparison with Similar Compounds
3,4,5-Trimethoxy-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide
- Structural Differences: The piperidinone ring (6-membered) in the target compound is replaced with a pyrrolidinone (5-membered lactam) .
- Metabolic Stability: Piperidinones generally exhibit slower hepatic oxidation compared to pyrrolidinones due to increased steric hindrance.
- Activity: No direct potency data provided, but pyrrolidinone analogs are often less potent in kinase inhibition assays .
MRT94: 3,4,5-Trimethoxy-N-(N-(4-methyl-3-(4-styrylbenzamido)phenyl)carbamimidoyl)benzamide
N-{[5-{[2-(1,3-Benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-3,4,5-trimethoxybenzamide
- Structural Differences : Contains a benzothiazole-triazole-thioether chain appended to the benzamide core .
- Implications: Hydrogen Bonding: Benzothiazole and triazole moieties enhance hydrogen-bond donor/acceptor capacity, improving target selectivity. Solubility: The polar sulfanyl group may improve aqueous solubility compared to the target compound.
- Activity: No explicit data, but similar triazole-bearing analogs show anti-proliferative effects in cancer cell lines .
3,4,5-Trimethoxy-N-[4-(thiazol-2-ylsulfamoyl)phenyl]benzamide
- Structural Differences: Features a thiazole sulfonamide group instead of the piperidinone-containing phenyl group .
- Implications :
- Electron Effects : Sulfonamide’s electron-withdrawing nature may alter the benzamide’s electronic profile, affecting receptor binding.
- Molecular Weight : Higher molecular weight (449.5 g/mol vs. ~430 g/mol for the target compound) could limit blood-brain barrier penetration.
Biological Activity
3,4,5-trimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A trimethoxyphenyl group
- A piperidinone moiety
- A benzamide core
This unique arrangement enhances the compound's solubility and bioactivity, making it a candidate for various pharmacological applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Inhibition of Tyrosine Kinase Activity : The compound inhibits the activity of Trk family receptors, which are crucial for cellular signaling pathways involved in growth and differentiation.
- Modulation of Key Enzymes : It affects various enzymes such as telomerase and Taq polymerase, leading to potential anti-cancer effects by disrupting cancer cell proliferation.
- Caspase Activation : The compound triggers caspase activation through oxidative mechanisms, contributing to its apoptotic effects on cancer cells .
Biochemical Pathways
The compound influences several biochemical pathways:
- Cell Growth and Survival : By inhibiting critical proteins like Hsp90 and P-glycoprotein, it disrupts pathways essential for cancer cell survival.
- Gene Expression Modulation : It alters the expression of genes involved in cell cycle regulation and apoptosis.
Research Findings
A variety of studies have been conducted to assess the biological activity of this compound:
Case Studies
- In Vivo Studies : Research involving animal models has shown that this compound exhibits protective effects against renal ischemia/reperfusion injury. This was evidenced by reduced tissue damage and improved biomarkers compared to control groups .
- Molecular Docking Studies : Molecular docking analyses suggest that the compound binds effectively to caspase-3 active sites, indicating its potential as a therapeutic agent targeting apoptosis in cancer treatment .
Q & A
Q. What are the key synthetic routes for 3,4,5-trimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, including amide coupling and functional group modifications. For example, intermediates like 4-methyl-3-(2-oxopiperidin-1-yl)aniline can be prepared via nucleophilic substitution or reductive amination. Characterization relies on 1H/13C NMR to confirm regiochemistry and high-resolution mass spectrometry (HRMS) to verify molecular weight . Critical steps include optimizing reaction conditions (e.g., solvent polarity, temperature) to minimize side products like N-alkylation byproducts .
Q. How is the structural integrity of the compound validated post-synthesis?
Structural validation employs:
- Nuclear Magnetic Resonance (NMR): Chemical shifts for methoxy groups (δ ~3.8–4.0 ppm) and aromatic protons (δ ~6.5–7.5 ppm) confirm substitution patterns .
- X-ray crystallography: Resolves stereochemical ambiguities in the piperidin-2-one moiety .
- HPLC-PDA: Purity assessment (>95%) ensures minimal impurities from incomplete coupling or oxidation .
Q. What are the primary biological targets of this compound, and how are they identified?
Target identification often involves kinase inhibition assays (e.g., SMO/Gli1 for osteosarcoma) and docking studies to predict binding affinity. For example, analogs with similar trimethoxybenzamide scaffolds show activity against Hedgehog pathway targets (IC50 ~50 nM in glioblastoma models) . Western blotting or qPCR validates downstream pathway modulation (e.g., reduced Gli1 expression) .
Advanced Research Questions
Q. How do substituent modifications (e.g., methoxy vs. trifluoromethyl groups) impact bioactivity and selectivity?
Structure-Activity Relationship (SAR) studies reveal:
- Methoxy groups enhance solubility but may reduce membrane permeability due to increased polarity.
- Trifluoromethyl substitutions (e.g., in analogs like N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)-4-(trifluoromethyl)benzamide) improve metabolic stability and lipophilicity (logP ~4.38), critical for blood-brain barrier penetration .
- Piperidin-2-one vs. pyridinyl modifications alter kinase selectivity (e.g., LCK inhibition IC50 shifts from 3.5 nM to 25 nM with pyrimidine substitutions) .
Q. What experimental strategies resolve contradictions in bioactivity data across cell lines?
Discrepancies (e.g., IC50 variability in osteosarcoma vs. leukemia models) are addressed via:
- Dose-response profiling under standardized conditions (e.g., serum-free media to exclude protein-binding artifacts).
- Proteomic profiling to identify off-target interactions (e.g., unintended kinase inhibition).
- Metabolic stability assays (e.g., liver microsomes) to assess if differential metabolite formation affects potency .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?
- Molecular dynamics simulations predict binding modes to targets like SMO or Bcr-Abl.
- ADMET prediction tools (e.g., SwissADME) optimize logP (ideal range: 2–5) and polar surface area (<140 Ų) for oral bioavailability .
- Free-energy perturbation (FEP) calculates relative binding affinities for substituent prioritization .
Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they mitigated?
Challenges include:
- Low plasma concentrations due to high protein binding (>90%).
- Matrix interference from endogenous compounds. Solutions:
- LC-MS/MS with stable isotope labeling (e.g., deuterated internal standards) enhances sensitivity .
- Solid-phase extraction (SPE) improves recovery rates (>85%) by removing phospholipids .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

